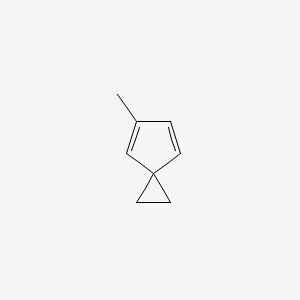![molecular formula C16H10N4O6 B14146136 2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid CAS No. 312607-81-1](/img/structure/B14146136.png)
2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid is a complex organic compound that features both quinoline and benzoic acid moieties The compound is characterized by the presence of nitro groups on the quinoline ring, which significantly influences its chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce nitro groups at the 5 and 7 positions. This is followed by the amination of the 8-position to introduce the amino group. The final step involves coupling this intermediate with benzoic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 2-[(5,7-diaminoquinolin-8-yl)amino]benzoic Acid.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid is largely dependent on its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes .
相似化合物的比较
Similar Compounds
2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid derivatives: Compounds with similar structures but different substituents on the quinoline or benzoic acid rings.
Quinoline derivatives: Compounds like chloroquine and quinine, which also feature the quinoline moiety but with different functional groups.
Nitrobenzoic acids: Compounds like 3-nitrobenzoic acid and 4-nitrobenzoic acid, which have nitro groups on the benzoic acid ring.
Uniqueness
This compound is unique due to the combination of the quinoline and benzoic acid moieties, along with the specific positioning of the nitro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
312607-81-1 |
|---|---|
分子式 |
C16H10N4O6 |
分子量 |
354.27 g/mol |
IUPAC 名称 |
2-[(5,7-dinitroquinolin-8-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H10N4O6/c21-16(22)9-4-1-2-6-11(9)18-15-13(20(25)26)8-12(19(23)24)10-5-3-7-17-14(10)15/h1-8,18H,(H,21,22) |
InChI 键 |
LEIKYVWGTYCYEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
溶解度 |
51.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


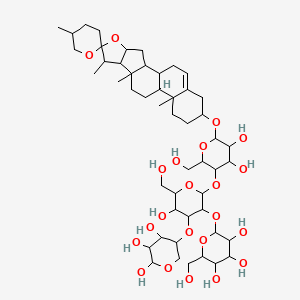
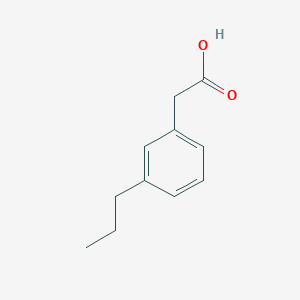
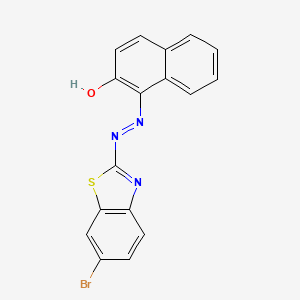


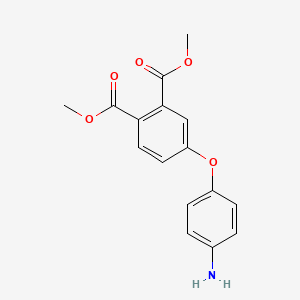
![1-(Benzyloxy)-2-{(Z)-[2-(benzyloxy)-5-nitrophenyl]-NNO-azoxy}-4-nitrobenzene](/img/structure/B14146124.png)
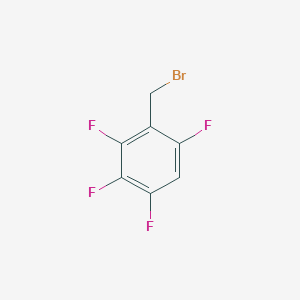
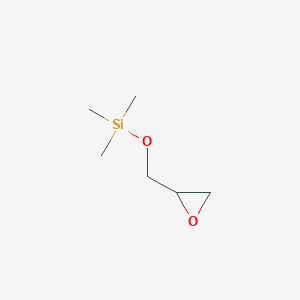
![7,9,13-trimethyl-5,6-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,7,18-trien-16-ol](/img/structure/B14146134.png)
![2-[(13,13-dimethyl-7-oxo-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-5-yl)sulfanyl]-N-(1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B14146144.png)

